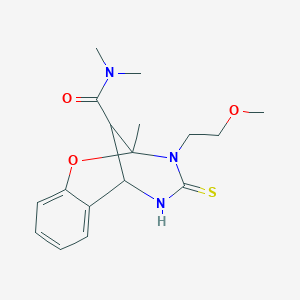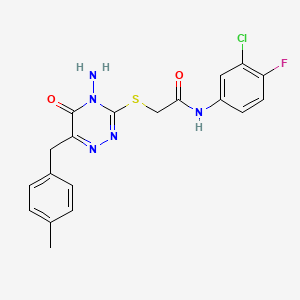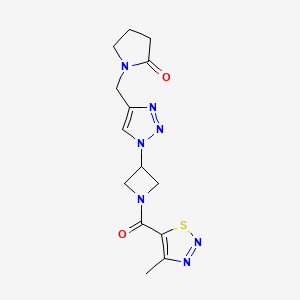
1-(tert-butylamino)-3-(9H-carbazol-9-yl)propan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(tert-butylamino)-3-(9H-carbazol-9-yl)propan-2-ol is a complex organic compound that features a tert-butylamino group and a carbazolyl group attached to a propanol backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(tert-butylamino)-3-(9H-carbazol-9-yl)propan-2-ol typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of 9H-carbazole with an appropriate alkyl halide, followed by the introduction of the tert-butylamino group through nucleophilic substitution. The final step involves the reduction of the intermediate to yield the desired propanol derivative.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced catalysts, and continuous flow processes to ensure efficient and scalable synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
1-(tert-butylamino)-3-(9H-carbazol-9-yl)propan-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohol derivatives.
Applications De Recherche Scientifique
1-(tert-butylamino)-3-(9H-carbazol-9-yl)propan-2-ol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mécanisme D'action
The mechanism of action of 1-(tert-butylamino)-3-(9H-carbazol-9-yl)propan-2-ol involves its interaction with specific molecular targets. The tert-butylamino group can form hydrogen bonds with proteins, while the carbazolyl group can engage in π-π stacking interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(tert-butylamino)-3-(9H-indol-9-yl)propan-2-ol: Similar structure but with an indole group instead of a carbazole.
1-(tert-butylamino)-3-(9H-phenanthren-9-yl)propan-2-ol: Features a phenanthrene group instead of a carbazole.
1-(tert-butylamino)-3-(9H-fluoren-9-yl)propan-2-ol: Contains a fluorene group in place of the carbazole.
Uniqueness
1-(tert-butylamino)-3-(9H-carbazol-9-yl)propan-2-ol is unique due to the presence of the carbazolyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring specific molecular interactions and stability.
Propriétés
IUPAC Name |
1-(tert-butylamino)-3-carbazol-9-ylpropan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O/c1-19(2,3)20-12-14(22)13-21-17-10-6-4-8-15(17)16-9-5-7-11-18(16)21/h4-11,14,20,22H,12-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNCYAVIHRADDCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC(CN1C2=CC=CC=C2C3=CC=CC=C31)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(4-nitrophenyl)acetamide](/img/structure/B2575687.png)
![2-{[1-(1,3-Thiazol-2-yl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine](/img/structure/B2575688.png)


![N-acetyl-N-[16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2(7),3,5,9(14),10,12-hexaen-17-yl]acetamide](/img/structure/B2575694.png)
![1-[(4-fluorophenyl)methyl]-3-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}urea](/img/structure/B2575695.png)
![3-cyano-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzamide](/img/structure/B2575697.png)



![2-({9-Ethoxy-2-phenyl-5H-chromeno[2,3-D]pyrimidin-4-YL}sulfanyl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2575704.png)

![N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-{[1-(pyridin-2-yl)piperidin-4-yl]methyl}ethanediamide](/img/structure/B2575708.png)
![11-oxo-N-({4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}methyl)-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide](/img/structure/B2575709.png)
